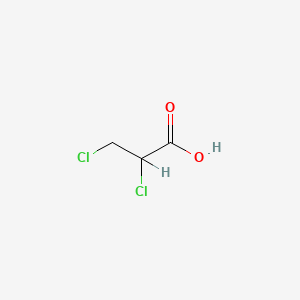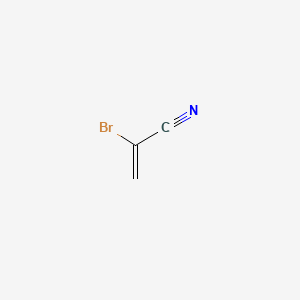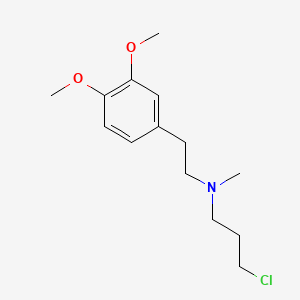
2,3-Dichlorpropionsäure
Übersicht
Beschreibung
2,3-Dichloropropionic acid is an organic compound with the molecular formula C₃H₄Cl₂O₂. It is a derivative of propionic acid where two hydrogen atoms are replaced by chlorine atoms at the second and third positions. This compound is known for its applications in various fields, including agriculture and chemical synthesis.
Wissenschaftliche Forschungsanwendungen
2,3-Dichloropropionic acid has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of bioactive molecules.
Wirkmechanismus
Target of Action
The primary target of 2,3-Dichloropropionic acid is the meristematic activity in the root tip of plants . It interferes with the mitotic cycle, arresting it at prophase .
Mode of Action
2,3-Dichloropropionic acid interacts with its targets by inhibiting fat synthesis, stopping cell division, reducing wax production by leaves, and affecting carbohydrate, lipid, and nitrogen metabolism . It also denatures tissue proteins upon contact .
Biochemical Pathways
2,3-Dichloropropionic acid affects the biochemical pathways related to fat synthesis, cell division, wax production, and metabolism of carbohydrates, lipids, and nitrogen . The compound’s action on these pathways leads to the inhibition of root elongation .
Pharmacokinetics
It has been observed that the uptake of 2,3-dichloropropionic acid by both intact roots and isolated segments is cumulative, with the greatest accumulation in the root tip .
Result of Action
The molecular and cellular effects of 2,3-Dichloropropionic acid’s action include the inhibition of root elongation, interference with meristematic activity in the root tip, and alteration of metabolic processes .
Action Environment
The action, efficacy, and stability of 2,3-Dichloropropionic acid can be influenced by environmental factors such as light intensity and temperature . It can remain active in soil for several months when applied at high rates .
Biochemische Analyse
Biochemical Properties
It has been found that it can interact with certain enzymes and proteins
Cellular Effects
It is known that many dichlorinated compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and could potentially influence metabolic flux or metabolite levels .
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins, and could potentially influence its localization or accumulation .
Subcellular Localization
It is possible that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,3-Dichloropropionic acid can be synthesized through the chlorination of propionic acid. The process involves the reaction of propionic acid with chlorine gas in the presence of a catalyst, typically at elevated temperatures. The reaction conditions are carefully controlled to ensure the selective chlorination at the desired positions .
Industrial Production Methods: In industrial settings, the production of 2,3-dichloropropionic acid often involves the use of propionic anhydride as an additive to enhance the yield and purity of the product. The reaction is carried out at temperatures between 115°C and 140°C, with the exclusion of free radical formers and light to prevent unwanted side reactions .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dichloropropionic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of hydroxy derivatives.
Reduction Reactions: Reduction of 2,3-dichloropropionic acid can yield 2,3-dichloropropanol.
Oxidation Reactions: Oxidation can lead to the formation of corresponding carboxylic acids or ketones.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Lithium aluminium hydride or sodium borohydride in anhydrous conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Substitution: Hydroxypropionic acids.
Reduction: Dichloropropanols.
Oxidation: Dichloropropionic acids or dichloroketones
Vergleich Mit ähnlichen Verbindungen
2,2-Dichloropropionic acid:
2-Chloropropionic acid: A simpler chlorinated propionic acid used in the synthesis of various organic compounds.
2,3-Dibromopropionic acid: A brominated analog with similar chemical properties.
Uniqueness: 2,3-Dichloropropionic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual chlorine substitution makes it more reactive in nucleophilic substitution reactions compared to its mono-chlorinated counterparts. Additionally, its herbicidal properties are more pronounced due to the combined effects of both chlorine atoms .
Eigenschaften
IUPAC Name |
2,3-dichloropropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl2O2/c4-1-2(5)3(6)7/h2H,1H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFWNPPZHDYVLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870615 | |
| Record name | 2,3-Dichloropropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
565-64-0 | |
| Record name | 2,3-Dichloropropionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=565-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dichloropropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-DICHLOROPROPIONIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60521 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dichloropropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dichloropropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.442 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-DICHLOROPROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LPU667T6P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the applications of 2,3-dichloropropionic acid in material science?
A1: 2,3-Dichloropropionic acid serves as a precursor for synthesizing ionic polymers with polar groups. These polymers, when combined with surface-modified SiO2 nanoparticles, form nanocomposite electrolytes suitable for dye-sensitized solar cells (DSCs). The polar groups enhance iodide ionization, increasing charge carriers and resulting in high electrolyte conductivity (3.05 mS cm−1) []. DSCs using this composite electrolyte demonstrate good stability and photo-to-current conversion efficiencies exceeding 5% under various light intensities [].
Q2: Can 2,3-dichloropropionic acid be used to synthesize biologically relevant molecules?
A2: Yes, 2,3-dichloropropionic acid is a key starting material for synthesizing dl-2-amino-2-thiazoline-4-carboxylic acid [, ]. This compound is a versatile building block for various applications, including pharmaceutical development. One-pot synthesis methods using 2,3-dichloropropionic acid have significantly improved the yield of dl-2-amino-2-thiazoline-4-carboxylic acid, reaching up to 93% [].
Q3: How does 2,3-dichloropropionic acid impact denitrifying bacteria in environmental settings?
A3: Research indicates that 2,3-dichloropropionic acid, specifically its commercial formulation dalapon, can inhibit denitrification by microorganisms in salt marsh sediments []. Studies on Pseudomonas perfectomarinus, a denitrifying bacterium, revealed that dalapon, even at low concentrations (10 µg/mL), significantly hampered denitrification []. Further investigation showed that dalapon primarily inhibited nitrite reduction more than nitrate reduction in P. perfectomarinus []. This finding suggests that while dalapon might not entirely halt denitrification, it can considerably slow down the process, potentially impacting nitrogen cycling in these ecosystems.
Q4: Are there any known enzymatic pathways for the degradation of 2,3-dichloropropionic acid?
A4: Yes, a bacterial strain identified as Pseudomonas sp. B6P, isolated from a rice paddy field, demonstrated the ability to degrade 3-chloropropionic acid (3CP) []. This finding suggests the potential for microbial degradation pathways for chlorinated propionic acid derivatives, including 2,3-dichloropropionic acid.
Q5: What are the toxicological implications of 2,3-dichloropropionic acid?
A5: Studies have investigated the acute and subacute toxicity of 2,3-dichloropropionic acid in rats []. This research provides valuable insights into the potential health risks associated with exposure to this compound.
Q6: What analytical techniques are commonly employed to study 2,3-dichloropropionic acid?
A6: High-performance liquid chromatography (HPLC) is a widely used analytical method for the quantitative analysis of 2,3-dichloropropionic acid and its derivatives []. This technique allows researchers to accurately determine the concentration of these compounds in various matrices, enabling them to monitor reaction progress, assess purity, and study their behavior in different systems.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-Methyl-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]benzene](/img/structure/B1583445.png)








